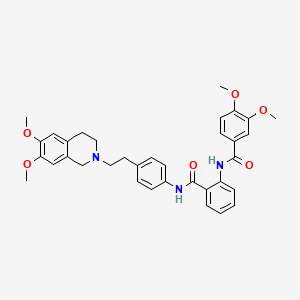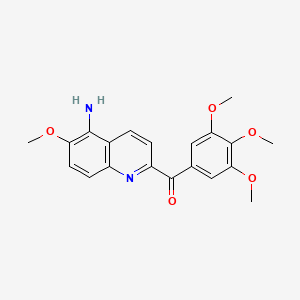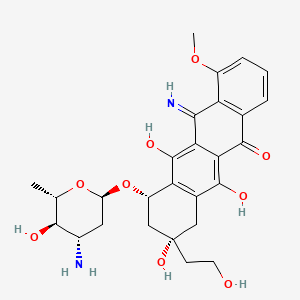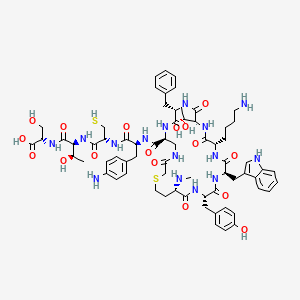
N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of molecules characterized by the presence of isoquinoline and benzamide structures. These elements often confer significant biological and chemical properties, making such compounds of interest for various applications in medicinal chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" likely involves multiple steps:
Step 1: Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline ring via Pictet-Spengler reaction.
Step 2: Attachment of the ethyl linkage through a reductive amination.
Step 3: Formation of the phenylcarbamoyl intermediate.
Step 4: Coupling with 3,4-dimethoxybenzamide using peptide coupling reagents like EDC/HOBt.
Industrial Production Methods
Scaling up to industrial production involves optimizing conditions for yield and purity, such as:
Employing automated systems for multi-step synthesis.
Optimizing solvent systems and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation at the isoquinoline ring, potentially forming N-oxides.
Reduction: Reduction at the amide bonds or the aromatic rings might be observed under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Hydrides like NaBH4 or catalytic hydrogenation.
Substitution: Lewis acids or halogenating agents for aromatic substitution.
Major Products
Oxidation may yield corresponding N-oxides.
Reduction could result in partially hydrogenated derivatives.
Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Used as an intermediate for synthesizing complex organic molecules.
Studies of aromatic substitution reactions.
Biology
Potential as a pharmacophore in drug design.
Investigating interactions with biological macromolecules.
Medicine
Potential candidate for developing therapeutic agents due to the presence of bioactive isoquinoline and benzamide moieties.
Research into its efficacy as a cancer therapeutic, given its structural similarity to known cytotoxic agents.
Industry
Employed in the synthesis of advanced materials.
Used as a template for developing novel catalysts.
Mechanism of Action
While the detailed mechanism is complex and depends on its specific application, generally:
Molecular Targets: Might interact with enzymes or receptors due to its isoquinoline structure.
Pathways: Could modulate signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Compared to other isoquinoline-based compounds, "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" stands out due to its:
High degree of methoxylation which influences its reactivity and solubility.
Dual action potential in biological and industrial chemistry.
Similar Compounds
Papaverine: Also an isoquinoline derivative but used primarily as a vasodilator.
Berberine: Another isoquinoline with a broad spectrum of biological activity, mainly in antimicrobial research.
Paclitaxel: A complex molecule used as a chemotherapy drug, though structurally more complex.
This deep dive should give you a comprehensive overview of "this compound". Anything more specific you're curious about?
Properties
Molecular Formula |
C35H37N3O6 |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39) |
InChI Key |
WKEBQZAUNGERGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752894.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10752906.png)
![2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide](/img/structure/B10752916.png)
![2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10752922.png)
